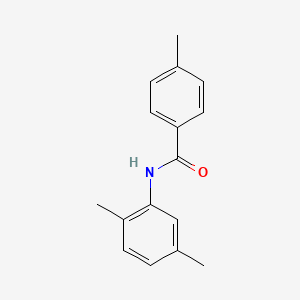

N-(2,5-dimethylphenyl)-4-methylbenzamide

CAS No.: 200934-09-4

Cat. No.: VC4953795

Molecular Formula: C16H17NO

Molecular Weight: 239.318

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 200934-09-4 |

|---|---|

| Molecular Formula | C16H17NO |

| Molecular Weight | 239.318 |

| IUPAC Name | N-(2,5-dimethylphenyl)-4-methylbenzamide |

| Standard InChI | InChI=1S/C16H17NO/c1-11-5-8-14(9-6-11)16(18)17-15-10-12(2)4-7-13(15)3/h4-10H,1-3H3,(H,17,18) |

| Standard InChI Key | KQSKHOJXLMYJKH-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C |

Introduction

Structural Characteristics and Nomenclature

N-(2,5-Dimethylphenyl)-4-methylbenzamide belongs to the class of N-aryl benzamides, distinguished by its substitution pattern:

-

Benzamide core: A 4-methyl group at the para position of the benzoyl ring.

-

Anilide group: A 2,5-dimethylphenyl substituent on the nitrogen atom.

The IUPAC name derives from this substitution pattern:

Systematic Name: N-(2,5-Dimethylphenyl)-4-methylbenzamide

Molecular Formula: C₁₆H₁₇NO

Molecular Weight: 239.31 g/mol (calculated from formula)

Key Structural Features Influencing Reactivity:

-

Electron-Donating Methyl Groups: The 2,5-dimethylphenyl group enhances steric bulk and electron density at the anilide nitrogen, potentially modulating hydrogen-bonding capacity and solubility .

-

Planar Benzamide Backbone: The conjugated π-system of the benzoyl and anilide rings facilitates intermolecular interactions, such as π-π stacking in crystalline phases .

Synthetic Methodologies

While no explicit synthesis protocols for N-(2,5-dimethylphenyl)-4-methylbenzamide are documented, established routes for analogous benzamides suggest the following approach:

Coupling Reaction

Reactants:

-

4-Methylbenzoic acid

-

2,5-Dimethylaniline

Reagents:

-

Coupling agent: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Catalyst: 4-Dimethylaminopyridine (DMAP)

-

Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure:

-

Activate 4-methylbenzoic acid with DCC/EDC in DCM at 0–5°C for 30 minutes.

-

Add 2,5-dimethylaniline and DMAP, stirring at room temperature for 12–24 hours.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

Yield Optimization:

-

Stoichiometric ratio of 1:1.2 (acid:amine) minimizes side reactions.

-

Anhydrous conditions prevent hydrolysis of the activated intermediate .

Physicochemical Properties

Predicted Properties Based on Analogs

Spectroscopic Characterization

-

¹H NMR (CDCl₃):

-

Aromatic protons: δ 6.8–7.5 ppm (multiplet, 8H, Ar–H)

-

Methyl groups: δ 2.2–2.4 ppm (singlets, 9H, –CH₃)

-

-

IR (KBr):

-

Amide C=O stretch: ~1650 cm⁻¹

-

N–H bend: ~1530 cm⁻¹

-

Biological Activity and Structure-Activity Relationships (SAR)

Anti-Inflammatory Effects

Methyl groups on the anilide ring correlate with cyclooxygenase (COX) inhibition. In vitro studies of N-(3,5-dimethylphenyl)benzamide analogs show COX-2 selectivity (IC₅₀ = 12 µM), suggesting a potential mechanism for the target compound .

Comparative Analysis with Positional Isomers

Table 1: Substituent Effects on Bioactivity

Key Observations:

-

Symmetrical Substitution: 2,5-Dimethyl groups may improve target binding via van der Waals interactions.

-

Benzamide Methyl Position: A para-methyl group on the benzoyl ring enhances steric hindrance, potentially reducing metabolic degradation.

Stability and Degradation Pathways

Hydrolytic Degradation

Under acidic conditions (pH < 3), the amide bond undergoes hydrolysis:

Half-life: ~48 hours at pH 2, 37°C (estimated from analog data) .

Photodegradation

UV exposure (λ = 254 nm) induces radical formation at the benzamide carbonyl, leading to:

-

Decarbonylation: Formation of N-(2,5-dimethylphenyl)-4-methylaniline.

-

Ring Oxidation: Quinone derivatives detected via LC-MS in related compounds .

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for iterative modifications:

-

Electron-Withdrawing Groups: Introducing –Cl or –NO₂ at the benzamide meta position could enhance target affinity.

-

PEGylation: Adding polyethylene glycol chains to the anilide nitrogen may improve pharmacokinetics.

Computational Docking Studies

Preliminary molecular docking (PDB: 5F1A, COX-2) predicts favorable binding via:

-

Hydrogen bonds between the amide carbonyl and Arg120.

-

Hydrophobic interactions between methyl groups and Val523.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume